molecular formula C13H15NO2 B1658882 1-Benzoylazepan-2-one CAS No. 6248-28-8

1-Benzoylazepan-2-one

Cat. No.: B1658882
CAS No.: 6248-28-8
M. Wt: 217.26 g/mol
InChI Key: FEFQUIPMKBPKAR-UHFFFAOYSA-N
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Description

1-Benzoylazepan-2-one is a seven-membered lactam (azepane) derivative featuring a benzoyl substituent. This compound is notable for its role as a precursor in organic synthesis, particularly in palladium-catalyzed reactions. For instance, it has been utilized to synthesize amide esters such as 2-(trimethylsilyl)ethyl 1-benzoyl-3-methyl-2-oxoazepane-3-carboxylate (77g) via flash column chromatography, achieving a yield of 77% . The azepane ring provides conformational flexibility, while the benzoyl group enhances electronic stability, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

CAS No.

6248-28-8

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-benzoylazepan-2-one

InChI

InChI=1S/C13H15NO2/c15-12-9-5-2-6-10-14(12)13(16)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

FEFQUIPMKBPKAR-UHFFFAOYSA-N

SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC=CC=C2

Other CAS No.

6248-28-8

solubility

0.01 M

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzylcyclobutane-1-carboxylic Acid

  • Structure : Features a four-membered cyclobutane ring with a benzyl and carboxylic acid substituent.
  • Molecular Formula : C₁₂H₁₄O₂; Molecular Weight : 190.24 .
  • Key Differences: The cyclobutane ring introduces significant ring strain compared to the strain-free azepane in 1-benzoylazepan-2-one.

1-Benzazepines

  • Structure : Unsaturated seven-membered nitrogen-containing rings (azepines) with a benzoyl-like substituent.
  • Key Differences: The unsaturated bond in benzazepines alters electronic properties, enhancing reactivity in cross-coupling reactions. For example, copper-catalyzed oxidative C(sp³)-H/C(sp²)-H cross-coupling methods are employed for their synthesis, differing from the palladium-catalyzed routes used for this compound derivatives .

1-(1H-Benzimidazol-2-yl)propan-2-one

  • Structure : Contains a benzimidazole heterocycle (aromatic) and a ketone group.
  • Molecular Formula : C₁₀H₁₀N₂O; Molecular Weight : 174.20 .
  • Key Differences: The benzimidazole moiety imparts strong aromaticity and hydrogen-bonding capacity, contrasting with the non-aromatic azepane ring of this compound. Applications: Widely used in drug discovery due to benzimidazole’s affinity for biological targets .

2-Aminobenzamides

  • Structure: Benzamide derivatives with an amino substituent on the aromatic ring.
  • Key Differences: The amino group enhances solubility and hydrogen-bonding interactions, making these compounds favorable in polymer chemistry and enzyme inhibition studies.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Structural Feature Synthesis Yield (Typical) Applications
This compound C₁₃H₁₅NO₂ 217.26 Seven-membered lactam 77% Palladium-catalyzed reactions
1-Benzylcyclobutane-1-carboxylic Acid C₁₂H₁₄O₂ 190.24 Four-membered cyclobutane N/A R&D intermediates
1-Benzazepines Variable Variable Unsaturated azepine ring N/A Medicinal chemistry
1-(1H-Benzimidazol-2-yl)propan-2-one C₁₀H₁₀N₂O 174.20 Benzimidazole core N/A Drug discovery

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